APN-C3-PEG5-Acid
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Overview
Description
APN-C3-PEG5-Acid: is a thiol-specific conjugation linker. It contains a thiol-reactive 3-arylpropiolonitrile group and an azide group. This compound is known for its stability in aqueous media and its ability to form stable thioether linkages with cysteine thiol of biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APN-C3-PEG5-Acid involves the coupling of a thiol-reactive 3-arylpropiolonitrile group with a polyethylene glycol (PEG) spacer. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction. The PEG spacer increases the solubility of the compound in aqueous media .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: APN-C3-PEG5-Acid primarily undergoes thiol-specific conjugation reactions. It reacts with thiol groups in biomolecules to form stable thioether linkages. This reaction is highly specific and does not result in side reactions that are common with other thiol-reactive compounds .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include thiol-containing biomolecules and organic solvents. The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound and the biomolecules .
Major Products: The major products formed from the reactions involving this compound are thioether-linked conjugates. These conjugates are stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Chemistry: In chemistry, APN-C3-PEG5-Acid is used as a linker in the synthesis of polymer conjugates. It allows for the attachment of various functional groups to polymers, enhancing their properties and applications .
Biology: In biological research, this compound is used for the targeted coupling of thiol-containing biomolecules. This application is crucial in the study of protein-protein interactions and the development of bioconjugates for imaging and therapeutic purposes .
Medicine: In medicine, this compound is used in the development of drug delivery systems. The stable thioether linkages formed with this compound ensure the controlled release of drugs, improving their efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of various biotechnological products. Its stability and specificity make it an ideal choice for the development of high-quality bioconjugates .
Mechanism of Action
The mechanism of action of APN-C3-PEG5-Acid involves the formation of stable thioether linkages with thiol groups in biomolecules. The thiol-reactive 3-arylpropiolonitrile group specifically targets the thiol groups, resulting in a stable and specific conjugation. This mechanism ensures the efficient coupling of biomolecules without the risk of side reactions .
Comparison with Similar Compounds
Azido-PEG8-t-butyl ester: This compound also contains an azide group and a PEG spacer, but it is used in click chemistry reactions to form stable triazole linkages.
Maleimide-PEG compounds: These compounds are also thiol-reactive but can result in side reactions, unlike APN-C3-PEG5-Acid.
Uniqueness: this compound is unique due to its high specificity and stability in aqueous media. Unlike other thiol-reactive compounds, it does not result in side reactions, making it a preferred choice for bioconjugation applications .
Properties
Molecular Formula |
C27H37N3O9 |
---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[3-[[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H37N3O9/c28-11-1-3-23-5-7-24(8-6-23)30-26(32)4-2-12-29-25(31)9-13-35-15-17-37-19-21-39-22-20-38-18-16-36-14-10-27(33)34/h5-8H,2,4,9-10,12-22H2,(H,29,31)(H,30,32)(H,33,34) |
InChI Key |
WEOSKSVIAPJAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#N)NC(=O)CCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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